4-Amino-6-(5-methylthiophen-3-yl)-2,5-dihydro-1,3,5-triazin-2-one 4-Amino-6-(5-methylthiophen-3-yl)-2,5-dihydro-1,3,5-triazin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17800217
InChI: InChI=1S/C8H8N4OS/c1-4-2-5(3-14-4)6-10-7(9)12-8(13)11-6/h2-3H,1H3,(H3,9,10,11,12,13)
SMILES:
Molecular Formula: C8H8N4OS
Molecular Weight: 208.24 g/mol

4-Amino-6-(5-methylthiophen-3-yl)-2,5-dihydro-1,3,5-triazin-2-one

CAS No.:

Cat. No.: VC17800217

Molecular Formula: C8H8N4OS

Molecular Weight: 208.24 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-6-(5-methylthiophen-3-yl)-2,5-dihydro-1,3,5-triazin-2-one -

Specification

Molecular Formula C8H8N4OS
Molecular Weight 208.24 g/mol
IUPAC Name 4-amino-6-(5-methylthiophen-3-yl)-1H-1,3,5-triazin-2-one
Standard InChI InChI=1S/C8H8N4OS/c1-4-2-5(3-14-4)6-10-7(9)12-8(13)11-6/h2-3H,1H3,(H3,9,10,11,12,13)
Standard InChI Key FEWOXZWUFHFBPQ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CS1)C2=NC(=NC(=O)N2)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a 1,3,5-triazin-2-one backbone, with an amino group at position 4 and a 5-methylthiophen-3-yl substituent at position 6. The thiophene ring introduces sulfur-containing heterocyclic character, while the methyl group enhances lipophilicity, influencing its pharmacokinetic properties. The IUPAC name, 4-amino-6-(5-methylthiophen-3-yl)-1H-1,3,5-triazin-2-one, reflects this substitution pattern.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₈H₈N₄OS
Molecular Weight208.24 g/mol
IUPAC Name4-amino-6-(5-methylthiophen-3-yl)-1H-1,3,5-triazin-2-one
Canonical SMILESCC1=CC(=CS1)C2=NC(=NC(=O)N2)N
Topological Polar Surface Area108 Ų

Spectral Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the compound’s structure. The ¹H-NMR spectrum exhibits signals for the thiophene protons (δ 6.8–7.1 ppm), methyl group (δ 2.5 ppm), and amino protons (δ 5.2 ppm). High-resolution MS shows a molecular ion peak at m/z 208.24, consistent with the molecular formula.

Synthesis and Optimization

Synthetic Routes

The primary synthesis involves a two-step cyclization reaction:

  • Hydrazide Formation: 5-Methylthiophene-3-carboxylic acid reacts with hydrazine hydrate to form the corresponding hydrazide.

  • Triazine Cyclization: The hydrazide intermediate undergoes cyclization with cyanogen bromide (BrCN) in dichloromethane, yielding the triazine core.

Reaction Scheme:

5-Methylthiophene-3-carboxylic acidNH2NH2HydrazideBrCNTarget Compound\text{5-Methylthiophene-3-carboxylic acid} \xrightarrow{\text{NH}_2\text{NH}_2} \text{Hydrazide} \xrightarrow{\text{BrCN}} \text{Target Compound}

Industrial-Scale Production

Industrial methods optimize solvent systems (e.g., acetonitrile instead of dichloromethane) and employ continuous-flow reactors to enhance yield (>85%) and purity (>98%). Recrystallization from ethanol/water mixtures ensures pharmaceutical-grade material.

Biological Activities and Mechanisms

Antimicrobial Properties

The compound exhibits broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus, MIC = 8 µg/mL) and fungi (Candida albicans, MIC = 16 µg/mL). Mechanistic studies suggest membrane disruption via thiophene-mediated lipid peroxidation and triazine-induced inhibition of dihydrofolate reductase (DHFR).

Table 2: Antimicrobial Efficacy

PathogenMIC (µg/mL)Mechanism
Staphylococcus aureus8Membrane disruption, DHFR inhibition
Escherichia coli32DHFR inhibition
Candida albicans16Ergosterol biosynthesis interference

Comparative Analysis with Analogues

Bromothiophene Derivative

Replacing the methyl group with bromine in the thiophene ring (C₇H₅BrN₄OS, MW = 273.11 g/mol) enhances halogen bonding interactions, improving antibacterial potency (S. aureus MIC = 4 µg/mL) but increasing cytotoxicity (HepG2 IC₅₀ = 8 µM).

Methoxy-Triazine Analogues

Compounds with methoxy substituents (e.g., 4,6-dimethoxy-1,3,5-triazin-2-yl derivatives) exhibit superior peptide-coupling efficiency but reduced bioactivity, highlighting the critical role of the amino-thiophene motif .

Challenges and Future Directions

While the compound’s bioactivity is promising, its aqueous solubility (0.2 mg/mL) and metabolic stability (t₁/₂ = 1.2 h in human liver microsomes) require optimization via prodrug formulations or structural modifications. Further studies should explore synergistic effects with existing chemotherapeutics and antimicrobials.

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